molecular formula C10H9N3O3 B1300736 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide CAS No. 104926-86-5

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Cat. No.: B1300736
CAS No.: 104926-86-5
M. Wt: 219.2 g/mol
InChI Key: CGUFEFMECHJRBI-UHFFFAOYSA-N
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Description

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (CAS 104926-86-5) is a versatile chemical scaffold in medicinal chemistry, recognized for its privileged quinolinone structure . This compound serves as a key synthetic intermediate for designing novel molecules with potential biological activities. Research indicates that derivatives based on this core structure are investigated as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication, and have shown moderate antibacterial properties in scientific studies . The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is a known pharmacophore, and its carbohydrazide derivative can be further functionalized; for instance, it can be condensed with various aryl aldehydes to produce N'-arylidene hydrazide derivatives for structure-activity relationship studies . The compound's structure supports its role as a metal-chelating pharmacophore, which is a common mechanism for inhibiting metal-dependent enzymes like HIV-1 integrase . As a building block, it is valuable for generating diverse chemical libraries aimed at drug discovery efforts, particularly in developing multi-target agents for infectious diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage information, which includes recommendations to store in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-hydroxy-1-oxo-2H-isoquinoline-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)9(15)12-7/h1-4,14H,11H2,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUFEFMECHJRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161290
Record name 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104926-86-5
Record name 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104926-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with hydrazine derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline compounds exhibit significant anticancer properties. For example, studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study :
A study conducted by Zhao et al. synthesized several derivatives based on this compound and evaluated their antiproliferative activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The most promising derivative showed IC50 values significantly lower than that of standard chemotherapy agents, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Another significant application of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is its antimicrobial activity. Research indicates that certain derivatives possess strong antibacterial and antifungal properties.

Data Table: Antimicrobial Activity

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 μg/mL
Derivative BEscherichia coli16 μg/mL
Derivative CCandida albicans8 μg/mL

These results highlight the potential for developing new antimicrobial agents from this compound .

Material Science Applications

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives are also being explored in material science for their photophysical properties. Their ability to act as fluorescent probes makes them suitable for applications in bioimaging and sensor technology.

Case Study :
A recent investigation into the photophysical properties of these compounds revealed that they could be used as effective fluorescent markers in biological systems. The study found that when conjugated with specific biomolecules, these derivatives exhibited enhanced fluorescence intensity, making them ideal candidates for cellular imaging applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

2.1.1 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives
  • Structure: Replaces the isoquinoline core with a quinoline ring, retaining the 4-hydroxy-2-oxo and carbohydrazide moieties.
  • Biological Activity : Derivatives synthesized by Abdollahi et al. (2022) showed moderate antibacterial activity (MIC values: 32–128 µg/mL) but negligible anti-HIV-1 integrase inhibition (<100 µM). Molecular docking suggested alignment with HIV integrase active sites, though potency requires optimization .
2.1.2 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
  • Structure: Substitutes carbohydrazide with a carboxamide group. Example: N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (compound 52).
  • Biological Activity : Designed as anti-HIV agents, these compounds emphasize hydrophobic interactions via adamantyl and pentyl groups. Their carboxamide group enhances metabolic stability compared to hydrazides .
  • Key Difference : Carboxamide derivatives generally exhibit higher lipophilicity, influencing pharmacokinetic profiles .

Substituted Isoquinoline and Phthalazine Analogs

2.2.1 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
  • Structure: Introduces an ethyl group at the 1-position of the quinoline core.
2.2.2 Phthalazine-Based Derivatives
  • Structure : Example: 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]-phthalazin-1(2H)-one.
  • Physicochemical Properties: Exhibits extensive hydrogen-bond networks (O—H⋯O: 2.576 Å; N—H⋯O: 3.034 Å), forming 3D supramolecular frameworks. This contrasts with the simpler hydrogen-bonding patterns observed in isoquinoline derivatives .
  • Key Difference: The phthalazine core’s extended π-system may enhance crystallinity but reduce bioavailability compared to isoquinoline .

Comparative Data Table

Compound Name Core Structure Functional Groups Biological Activity Key Reference
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide Isoquinoline 4-hydroxy, 3-carbohydrazide Limited data; structural analog studies suggest antimicrobial potential
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Quinoline 4-hydroxy, 3-carbohydrazide Moderate antibacterial (MIC: 32–128 µg/mL)
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Quinoline 4-oxo, 3-carboxamide Anti-HIV (integrase inhibition)
4-Hydroxy-6-[(4-hydroxy-1-oxo-phthalazin-6-yl)carbonyl]-phthalazin-1(2H)-one Phthalazine 4-hydroxy, ketone bridge Crystallographic utility (3D networks)
N'-Dodecanoyl-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Quinoline 4-hydroxy, 3-carbohydrazide, lipophilic tail GSK-3 allosteric modulation (preclinical)

Research Findings and Implications

  • Antimicrobial Potential: Quinoline carbohydrazides (e.g., from ) show modest antibacterial activity, but isoquinoline analogs may require substituent optimization (e.g., lipophilic chains) to enhance membrane penetration .
  • Enzyme Targeting : Carboxamide derivatives (e.g., ) outperform hydrazides in HIV integrase inhibition, likely due to improved binding stability.
  • Crystallographic Utility: Phthalazine derivatives (e.g., ) serve as models for hydrogen-bond-driven crystallization, a property less explored in isoquinoline systems.

Biological Activity

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is a compound belonging to the isoquinoline derivatives class, characterized by its complex structural features, including hydroxyl and carbohydrazide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antiviral research.

The molecular formula of this compound is C10H10N4O3C_{10}H_{10}N_4O_3 with a molecular weight of 222.21 g/mol. The compound's structure includes a fused bicyclic system that enhances its reactivity and potential applications in drug development.

Structural Features

FeatureDescription
Hydroxyl GroupContributes to hydrogen bonding and solubility
Carbonyl GroupInvolved in various chemical reactions
Carbohydrazide MoietyEnhances biological activity and target binding

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated a series of derivatives for their minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antibacterial Evaluation

In a comparative study involving several derivatives, the following results were observed:

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
N'-arylidene derivative16Escherichia coli

These findings suggest that modifications to the core structure can enhance antibacterial efficacy.

Antiviral Activity

The compound has also been assessed for its antiviral properties, particularly against HIV-1. Docking studies indicate that it can effectively bind to enzymes involved in viral replication, such as the HIV integrase.

Case Study: Anti-HIV Evaluation

A docking study showed that certain derivatives of this compound could mimic substrates of the HIV integrase enzyme, leading to competitive inhibition:

CompoundIC50 (µM)Mechanism of Action
Derivative A25Integrase inhibition
Derivative B40Competitive substrate mimicry

These results highlight the potential of this compound as a lead structure for developing new antiviral agents.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of hydroxyl and carbonyl groups facilitates hydrogen bonding and hydrophobic interactions with target enzymes, enhancing binding affinity and specificity.

Interaction Studies

Recent studies have focused on understanding how this compound interacts with viral proteins and bacterial enzymes. For instance, molecular docking simulations have provided insights into binding conformations and affinities, which are crucial for optimizing pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are prepared by reacting 4-hydroxyquinoline-3-carboxylic acid esters with hydrazine hydrate under reflux conditions. Derivatives are often functionalized through reactions with aryl aldehydes or ketones to form Schiff base analogs, followed by purification via recrystallization or column chromatography . Key steps include refluxing in ethanol or methanol (6–16 hours) and monitoring reaction progress using TLC.

Q. How is structural characterization of this compound performed in academic research?

  • Methodological Answer : Researchers use a combination of spectroscopic techniques:

  • IR spectroscopy : To identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the oxo group, N-H stretches at ~3200 cm⁻¹ for hydrazide).
  • NMR (¹H and ¹³C) : To confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH protons at δ 10–12 ppm).
  • Mass spectrometry : For molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment (>95% purity). Stability studies involve accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) followed by HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can molecular docking studies guide the design of biologically active derivatives?

  • Methodological Answer : Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) predict binding affinities to target proteins (e.g., HIV-1 integrase). Researchers align the compound’s scaffold with known inhibitors (e.g., raltegravir) in the active site, optimizing hydrogen bonds and hydrophobic interactions. For example, the hydrazide moiety may interact with Mg²⁺ ions in integrase’s catalytic site, while aromatic rings engage in π-π stacking .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Strategies include:

  • Molecular Dynamics (MD) Simulations : To assess binding stability over time (e.g., 100 ns simulations in explicit solvent).
  • Free Energy Perturbation (FEP) : To quantify binding energy differences between active/inactive derivatives.
  • Experimental Validation : Re-testing under controlled conditions (e.g., adjusting assay pH or cofactor concentrations) .

Q. How does single-crystal X-ray diffraction enhance understanding of reactivity and regioselectivity?

  • Methodological Answer : Crystallographic analysis (using SHELXL or WinGX) reveals bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the hydrazide NH and adjacent carbonyl groups can stabilize tautomeric forms, influencing reactivity. Data collection at low temperature (100 K) minimizes thermal motion artifacts, and refinement with Olex2 ensures accurate electron density maps .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scaling-up often introduces racemization or side reactions. Mitigation strategies include:

  • Catalytic Asymmetric Synthesis : Using chiral catalysts (e.g., BINOL-derived phosphoric acids).
  • In-line Monitoring : FTIR or Raman spectroscopy to detect intermediates.
  • Crystallization Control : Seeding with pure enantiomers to direct crystal growth .

Data Interpretation and Optimization

Q. How are structure-activity relationships (SAR) systematically analyzed for derivatives?

  • Methodological Answer : SAR studies involve:

  • Pharmacophore Mapping : Identifying critical groups (e.g., the 4-hydroxy and hydrazide moieties are essential for anti-HIV activity).
  • QSAR Modeling : Using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with activity (e.g., higher electron-withdrawing groups improve antibacterial potency) .

Q. What approaches validate the compound’s mechanism of action in antimicrobial assays?

  • Methodological Answer : Beyond MIC assays, researchers use:

  • Time-Kill Curves : To assess bactericidal vs. bacteriostatic effects.
  • Resistance Development Studies : Serial passage in sub-inhibitory concentrations to monitor mutation rates.
  • Synergy Testing : Checkerboard assays with standard antibiotics (e.g., ciprofloxacin) to identify combinatory effects .

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